(3-Amino-5-((2-chlorophenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
Synthesis and Characterization
The compound (3-Amino-5-((2-chlorophenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone, although not directly studied, is closely related to synthesized novel compounds in the field of organic chemistry aimed at understanding molecular properties and potential applications. For instance, Shahana and Yardily (2020) synthesized and characterized similar compounds, focusing on their structural optimization and analysis through various spectroscopic methods and density functional theory calculations. Their study highlights the potential of these compounds in understanding structural changes and thermodynamic stability, providing a foundation for further application-specific research (Shahana & Yardily, 2020).
Molecular Docking and Antibacterial Activity
The molecular docking and antibacterial activity of related compounds have been explored, indicating their potential in medicinal chemistry. Specifically, studies involving molecular docking using software like Hex 8.0 suggest that these compounds could have antibacterial properties. The understanding of their binding activities and interactions with bacterial proteins is crucial for developing new antibacterial agents (Shahana & Yardily, 2020).
Anticancer and Anti-inflammatory Properties
Related research on novel pyrazoline and pyrazolyl derivatives demonstrates their potential in exhibiting potent anti-inflammatory and antibacterial activities. These studies provide insight into the synthetic routes and biological evaluations of compounds that could lead to new therapeutic agents for treating various diseases, including cancer and infections (Ravula et al., 2016), (Hafez et al., 2016).
Neuroprotective and Enzyme Inhibition
Compounds structurally related to this compound have been evaluated for their neuroprotective effects and enzyme inhibition properties. For example, the synthesis and evaluation of arylisoxazole-phenylpiperazine derivatives for acetylcholinesterase inhibition suggest their potential in treating neurodegenerative diseases. These findings indicate the broader applicability of such compounds in pharmaceutical research, highlighting their significance in developing treatments for conditions like Alzheimer's disease (Saeedi et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[3-amino-5-(2-chloroanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3S2/c1-15-11-13-17(14-12-15)32(29,30)23-20(26)22(21(28)16-7-3-2-4-8-16)31-24(23)27-19-10-6-5-9-18(19)25/h2-14,27H,26H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSQZPHBCKNJTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=CC=C3)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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